

# An In-depth Technical Guide to the Physical Properties of 3-(Phenylmethoxy)propanal

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## Compound of Interest

Compound Name: 3-(Benzyloxy)propanal

Cat. No.: B121202

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## Foreword: Understanding the Molecule

3-(Phenylmethoxy)propanal, also known as **3-(benzyloxy)propanal**, is a bifunctional organic molecule featuring a terminal aldehyde and a benzyl ether. Its chemical structure dictates its physical behavior, influencing its reactivity, solubility, and handling characteristics. A thorough understanding of these properties is paramount for its successful application in organic synthesis, medicinal chemistry, and materials science.

## Core Physicochemical Properties

The fundamental physical constants of 3-(Phenylmethoxy)propanal provide a foundational understanding of its behavior in a laboratory setting. These properties have been determined through a variety of experimental techniques, the choice of which is dictated by the nature of the property being measured.

## Structural and Molecular Identifiers

A unique set of identifiers ensures the unambiguous identification of 3-(Phenylmethoxy)propanal across different databases and chemical inventories.

Identifier	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	164.20 g/mol	[1]
CAS Number	19790-60-4	
InChI	InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2	[1]
SMILES	C1=CC=C(C=C1)COCCC=O	[1]

Expert Insight: The combination of a flexible alkyl chain, a polar aldehyde group, and a nonpolar benzyl group gives 3-(Phenylmethoxy)propanal an amphiphilic character, which is a key determinant of its solubility and chromatographic behavior.

## Macroscopic Physical Properties

The following table summarizes the key macroscopic physical properties of 3-(Phenylmethoxy)propanal.

Property	Value	Experimental Context and Causality
Physical State	Liquid	The absence of a reported melting point and its description in supplier catalogs indicate that 3-(Phenylmethoxy)propanal exists as a liquid at standard temperature and pressure.
Appearance	Colorless to light yellow liquid	Visual inspection is the primary method for determining the appearance of a chemical. The color can be indicative of purity, with darker colors often suggesting the presence of impurities.
Boiling Point	262.6 ± 15.0 °C at 760 mmHg (Predicted) 70 °C at 3 mmHg	The boiling point at atmospheric pressure is a predicted value, likely derived from computational models based on the compound's structure. <sup>[2]</sup> The experimental value at reduced pressure is determined by vacuum distillation, a technique employed for compounds that may decompose at their atmospheric boiling point. The significant difference between the two values highlights the importance of pressure in determining the boiling point.
Melting Point	N/A	The lack of a reported melting point from multiple sources suggests that the freezing

point of 3-(Phenylmethoxy)propanal is below standard room temperature.[\[2\]](#)

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Density	1.06 g/cm <sup>3</sup> at 20°C
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Density is typically measured using a pycnometer or a digital density meter. This value is crucial for converting between mass and volume, which is a common requirement in synthetic protocols.

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Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.512
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The refractive index is a measure of how light propagates through a substance and is determined using a refractometer. It is a sensitive indicator of purity and can be used for quality control purposes.

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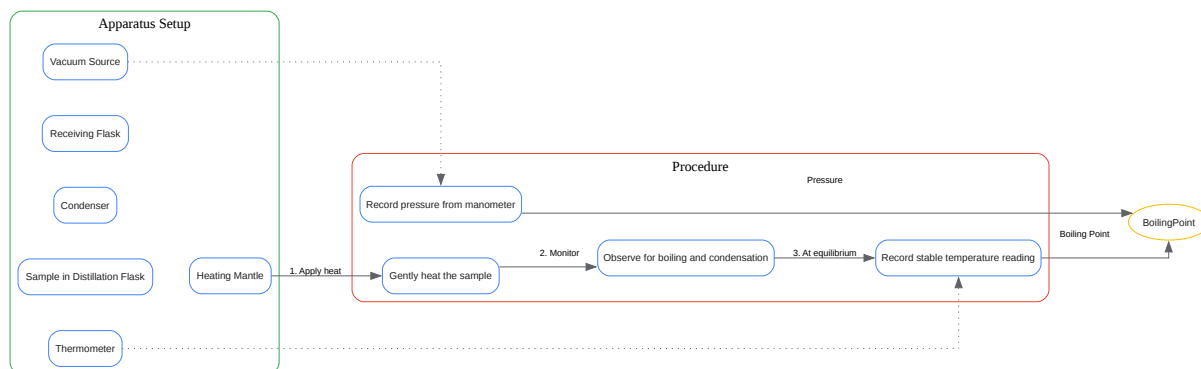
Flash Point	112 °C
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The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. This is a critical safety parameter determined using a closed-cup or open-cup apparatus.

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### Experimental Protocol: Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid at a pressure other than atmospheric is determined using a vacuum distillation apparatus. This technique is essential for compounds that are thermally sensitive.



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Caption: Workflow for determining boiling point under reduced pressure.

## Solubility Profile

While explicit quantitative solubility data for 3-(Phenylmethoxy)propanal in a wide range of solvents is not readily available in the literature, a qualitative assessment can be made based on its chemical structure ("like dissolves like").

Solvent Class	Predicted Solubility	Rationale
Polar Protic (e.g., Methanol, Ethanol)	Soluble	The presence of the aldehyde group allows for hydrogen bonding with protic solvents.
Polar Aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane)	Soluble	The overall polarity of the molecule, contributed by the ether and aldehyde functionalities, suggests good miscibility with these solvents.
Nonpolar Aprotic (e.g., Toluene, Hexane)	Sparingly Soluble to Insoluble	The nonpolar benzyl group may provide some solubility in aromatic solvents like toluene, but the polar aldehyde group will limit its miscibility with highly nonpolar solvents like hexane.
Aqueous (e.g., Water)	Sparingly Soluble to Insoluble	The large hydrophobic benzyl group is expected to significantly limit its solubility in water, despite the presence of the polar aldehyde and ether groups.

Expert Insight: For chromatographic purification, a solvent system of ethyl acetate and hexanes is likely to be effective, allowing for the modulation of polarity to achieve good separation.

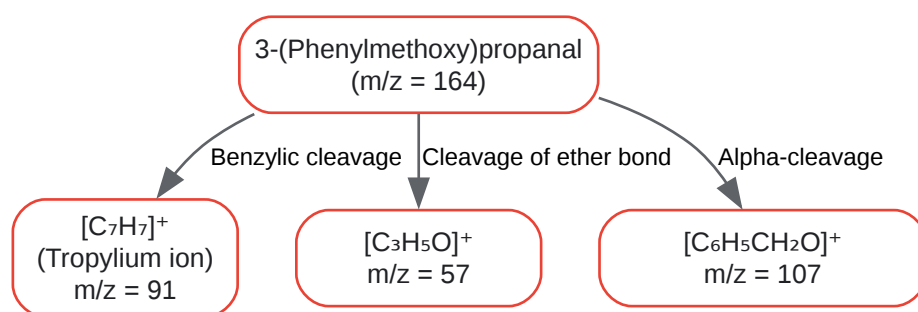
## Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of 3-(Phenylmethoxy)propanal.

## Mass Spectrometry (MS)

A GC-MS spectrum of 3-(Phenylmethoxy)propanal is available, providing information about its molecular weight and fragmentation pattern.[\[1\]](#)[\[3\]](#)

- **Molecular Ion ( $M^+$ ):** The mass spectrum would be expected to show a molecular ion peak at  $m/z = 164$ , corresponding to the molecular weight of the compound.
- **Key Fragmentation Patterns:** The benzylic ether linkage is a likely site for fragmentation. A prominent peak at  $m/z = 91$ , corresponding to the tropylium ion ( $[C_7H_7]^+$ ), is a characteristic fragment for benzyl-containing compounds. Other fragments would arise from the cleavage of the propyl chain and the loss of the aldehyde group.



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Caption: Predicted mass spectrometry fragmentation of 3-(Phenylmethoxy)propanal.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated  $^1H$  and  $^{13}C$  NMR spectra for 3-(Phenylmethoxy)propanal are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 3-benzyloxy-1-propanol.

Predicted  $^1H$  NMR ( $CDCl_3$ ):

- ~9.8 ppm (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent  $CH_2$  group.
- ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
- ~4.5 ppm (s, 2H): Methylene protons of the benzyl group ( $PhCH_2O-$ ).
- ~3.7 ppm (t, 2H): Methylene protons adjacent to the ether oxygen ( $-OCH_2-$ ).
- ~2.8 ppm (dt, 2H): Methylene protons adjacent to the aldehyde group ( $-CH_2CHO$ ).

Predicted  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):

- ~202 ppm: Aldehyde carbonyl carbon.
- ~138 ppm: Quaternary aromatic carbon of the phenyl group attached to the  $\text{CH}_2\text{O}$  moiety.
- ~128-127 ppm: Aromatic CH carbons of the phenyl group.
- ~73 ppm: Methylene carbon of the benzyl group ( $\text{PhCH}_2\text{O}$ -).
- ~65 ppm: Methylene carbon adjacent to the ether oxygen ( $-\text{OCH}_2-$ ).
- ~44 ppm: Methylene carbon adjacent to the aldehyde group ( $-\text{CH}_2\text{CHO}$ ).

## Infrared (IR) Spectroscopy

The IR spectrum of 3-(Phenylmethoxy)propanal would exhibit characteristic absorption bands corresponding to its functional groups.

- ~2820 and 2720  $\text{cm}^{-1}$ : C-H stretch of the aldehyde (Fermi doublet), a diagnostic peak for aldehydes.
- ~1725  $\text{cm}^{-1}$ : Strong C=O stretch of the aldehyde.
- ~3030  $\text{cm}^{-1}$ : Aromatic C-H stretch.
- ~2940 and 2860  $\text{cm}^{-1}$ : Aliphatic C-H stretch.
- ~1100  $\text{cm}^{-1}$ : C-O stretch of the ether.
- ~1600 and 1495  $\text{cm}^{-1}$ : C=C stretching of the aromatic ring.

## Safety and Handling

3-(Phenylmethoxy)propanal is classified as an irritant.[1] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.



## Conclusion

This technical guide has provided a detailed overview of the physical properties of 3-(Phenylmethoxy)propanal, grounded in available experimental data and expert interpretation. By understanding these fundamental characteristics, researchers can confidently and safely employ this versatile molecule in their synthetic endeavors.

## References

- PrepChem. Synthesis of 3-Benzyloxy-1-propanol (14). [Link]
- Chemsrvc. **3-(Benzyloxy)propanal**. [Link]
- PubChem. **3-(Benzyloxy)propanal**. [Link]
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- National Center for Biotechnology Information. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
- Human Metabolome Database. <sup>1</sup>H NMR Spectrum (1D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0003366). [Link]
- SpectraBase. 3-Benzyloxypropanal. [Link]

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## Sources

- 1. 3-(Benzyloxy)propanal | C<sub>10</sub>H<sub>12</sub>O<sub>2</sub> | CID 10888261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzyloxy)propanal | CAS#:19790-60-4 | Chemsrvc [chemsrc.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-(Phenylmethoxy)propanal]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121202#3-phenylmethoxy-propanal-physical-properties]

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